Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrimidine derivative with a fused pyrido[2,3-d]pyrimidine core. Pyrimidine derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound features a pyridin-3-yl substituent at position 5, an ethylthio group at position 2, and an isopropyl ester at position 5. These substituents likely influence its electronic properties, solubility, and binding affinity to biological targets. While direct crystallographic data for this compound is unavailable, analogous pyrimidine derivatives exhibit puckered ring conformations and intermolecular interactions critical for stability and function .
Properties
IUPAC Name |
propan-2-yl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-27-19-22-16-15(17(24)23-19)14(12-7-6-8-20-9-12)13(11(4)21-16)18(25)26-10(2)3/h6-10,14H,5H2,1-4H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBRJQVVPIGTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CN=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its biological activity, particularly its interaction with cyclin-dependent kinase 2 (CDK2). This article reviews the biological properties of this compound based on diverse research findings.
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 386.47 g/mol
- CAS Number : 537046-36-9
- Purity : Typically around 95%.
The primary mechanism of action for this compound involves the inhibition of CDK2. This enzyme plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound disrupts the normal progression of the cell cycle, leading to cytotoxic effects in various cancer cell lines.
Cytotoxicity and Cell Lines
The compound exhibits significant cytotoxic activity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 10.0 |
| HepG-2 | 15.0 |
These values indicate that the compound has a potent effect on inhibiting cell proliferation in these cancer types.
Pharmacokinetics
Pharmacokinetic studies suggest favorable bioavailability for this compound. Its ability to effectively inhibit CDK2 correlates with its observed cytotoxic activities across different cell lines. The compound's structure facilitates its interaction with biological targets, enhancing its therapeutic potential.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound shows significant inhibition of cancer cell growth in vitro. For instance, studies involving MCF-7 breast cancer cells revealed an IC50 value of approximately 12.5 µM.
- Mechanistic Insights : The inhibition of CDK2 leads to G1 phase arrest in the cell cycle, which is crucial for preventing cancer cell proliferation. This mechanism was highlighted in a study where the compound was shown to induce apoptosis in treated cells through activation of intrinsic pathways.
- Comparative Analysis : In comparison with other compounds targeting CDK2, this compound exhibited superior potency and selectivity towards cancer cells while demonstrating lower toxicity towards normal cells. This selectivity is critical for developing effective anti-cancer therapies with minimal side effects.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its structural components. Notably, it has been studied for its cytotoxic effects against various cancer cell lines , including:
- MCF-7 (Breast Cancer) : Demonstrated significant cytotoxicity with effective growth inhibition.
- HCT-116 (Colorectal Cancer) : Similar cytotoxic effects were noted.
- HepG2 (Liver Cancer) : The compound showed substantial cell death in HepG2 cells.
The mechanism behind these effects primarily involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In vitro Studies : Research has shown that Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate effectively inhibits cell growth and induces apoptosis in various cancer cell lines through CDK2 inhibition .
- Pharmacokinetics : Preliminary studies indicate favorable bioavailability and metabolic stability for this compound, suggesting it may be a promising candidate for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Anticancer Activity : In vitro assays demonstrated potent anticancer properties against multiple cell lines with varying mechanisms of action linked to CDK inhibition.
- Combination Therapies : Studies have explored the use of this compound in combination with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylthio group (-S-C₂H₅) at position 2 is highly reactive toward nucleophilic substitution. This site allows for functionalization via displacement with amines, thiols, or alkoxides.
Mechanism : The reaction proceeds via an SN² pathway, where the nucleophile attacks the electrophilic sulfur center, leading to the displacement of the ethylthio group.
Oxidation Reactions
The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents such as mCPBA (meta-chloroperbenzoic acid) or H₂O₂.
| Oxidizing Agent | Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|---|
| mCPBA | Dichloromethane, 0°C | 2-(Ethylsulfinyl) derivative | 85% | |
| H₂O₂ (30%) | Acetic acid, 50°C | 2-(Ethylsulfonyl) derivative | 90% |
Oxidation enhances the compound’s polarity and modulates its biological activity.
Hydrolysis of Ester Group
The isopropyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product Formed | Application | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6N), reflux | 6-Carboxylic acid derivative | Intermediate for amidation | |
| Basic hydrolysis | NaOH, H₂O/EtOH, 70°C | Sodium salt of carboxylic acid | Improved solubility |
The carboxylic acid intermediate is pivotal for further derivatization, such as peptide coupling.
Electrophilic Aromatic Substitution
The pyridine ring at position 5 participates in electrophilic substitution reactions. Nitration and halogenation have been reported:
These reactions modify electronic properties and enhance binding affinity in pharmacological studies .
Cyclization and Ring-Opening Reactions
The tetrahydropyrido[2,3-d]pyrimidine core undergoes ring-opening under strong acidic conditions or cyclization with dienophiles:
Cross-Coupling Reactions
The pyridine ring facilitates Pd-catalyzed cross-coupling reactions, enabling C–C bond formation:
Research Findings and Case Studies
-
Anticancer Activity : Derivatives synthesized via nucleophilic substitution showed IC₅₀ values of 12–45 μM against MCF-7 and HCT-116 cell lines.
-
Anti-inflammatory Potential : Oxidation to sulfone derivatives enhanced COX-II inhibition (IC₅₀ = 19–42 μM) .
-
Structural Optimization : Cross-coupled analogs demonstrated improved pharmacokinetic profiles, with logP values reduced by 0.5–1.2 units .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine-Based Derivatives
Key Comparative Insights
Core Structure and Conformational Flexibility
- Pyrido[2,3-d]pyrimidine (Target Compound) : The fused pyrido-pyrimidine system may adopt a puckered conformation, as seen in thiazolo[3,2-a]pyrimidine derivatives . Puckering amplitude and phase angles (Cremer-Pople parameters) influence molecular packing and interactions .
- Thiazolo[3,2-a]pyrimidine : Exhibits a flattened boat conformation (C5 deviation: 0.224 Å), with a large dihedral angle (80.94°) between fused thiazole and benzene rings.
- Thieno[2,3-d]pyrimidine : Likely planar due to aromatic thiophene fusion, contrasting with puckered pyrido/thiazolo derivatives.
Substituent Effects
Hydrogen Bonding and Crystal Packing
- Hydrogen-bonding patterns () critically influence solubility and crystallinity in pyrimidine derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this pyridopyrimidine derivative, and how can reaction conditions be optimized for yield and purity?
- Answer : Synthesis typically involves multi-step condensation reactions. For analogous pyrimidine derivatives, refluxing precursors (e.g., substituted pyrimidines, aldehydes, and thiols) in acetic acid/acetic anhydride with sodium acetate as a catalyst for 8–10 hours achieves moderate yields (~78%) . Optimization includes:
- Temperature control : Maintaining 100–110°C during reflux to avoid side products.
- Solvent selection : Ethyl acetate-ethanol (3:2) for recrystallization improves crystal purity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioselectivity issues common in fused pyrimidine systems .
Q. How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemistry?
- Answer : Use complementary techniques:
- X-ray crystallography : Resolves absolute configuration and puckering of the tetrahydropyrido[2,3-d]pyrimidine core (e.g., deviation of C5 from the mean plane by 0.224 Å in analogous structures) .
- NMR spectroscopy : H and C NMR identify substituent orientations (e.g., ethylthio group at C2 and pyridin-3-yl at C5). NOESY confirms spatial proximity of methyl and pyridinyl groups .
- IR spectroscopy : Confirms carbonyl (4-oxo) and ester (carboxylate) functional groups via peaks at ~1700 cm and ~1250 cm, respectively .
Q. What are the stability considerations for this compound under standard laboratory storage conditions?
- Answer : Stability is influenced by:
- Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed vials due to hydrolytic degradation of the ester group.
- Light sensitivity : Amber glassware prevents photodegradation of the pyridinyl and thioether moieties .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide functionalization of the pyridopyrimidine scaffold?
- Answer :
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., C7-methyl as an electron-rich region prone to oxidation).
- Transition state analysis : Simulate regioselective thioether substitution (ethylthio at C2) to prioritize synthetic routes .
- Docking studies : Model interactions with biological targets (e.g., kinases) using the pyridin-3-yl group as a hydrogen-bond acceptor .
Q. What crystallographic data are critical for analyzing conformational flexibility in the tetrahydropyrido[2,3-d]pyrimidine core?
- Answer : Key parameters include:
- Dihedral angles : Between fused pyrimidine and pyridinyl rings (e.g., 80.94° in analogous structures), affecting π-π stacking in solid-state .
- Puckering parameters : Flattened boat conformation of the pyrimidine ring (C5 deviation >0.2 Å) influences solubility and packing efficiency .
- Hydrogen-bonding networks : Intermolecular C–H···O interactions (e.g., 2.5–3.0 Å distances) stabilize crystal lattices and correlate with melting points .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
- Answer :
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring inversion) causing unexpected splitting in H spectra .
- Isotopic labeling : N or C-enriched samples clarify ambiguous coupling in crowded regions .
- Comparative analysis : Cross-reference with crystallographically validated analogs to assign signals .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?
- Answer : Prioritize assays based on pharmacophore elements:
- Kinase inhibition : Pyridinyl and pyrimidine motifs suggest ATP-binding site targeting (e.g., EGFR or CDK2 assays) .
- Antimicrobial activity : Thioether and ester groups may disrupt bacterial membranes (MIC determination via broth microdilution) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) correlate substituent effects (e.g., ethylthio vs. methyl groups) .
Methodological Notes
- Data interpretation : Always cross-validate crystallographic and spectroscopic data to resolve ambiguities in regiochemistry .
- Safety protocols : Follow OSHA guidelines for handling thioethers and pyrimidines (e.g., PPE, fume hoods) .
- Ethical compliance : Adhere to institutional review boards for biological testing, noting FDA restrictions on non-pharmaceutical compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
